7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
7,8-Diiodobicyclo[420]octa-1,3,5-triene is a chemical compound with the molecular formula C₈H₆I₂ It is a bicyclic structure featuring two iodine atoms attached to a triene system
Preparation Methods
The synthesis of 7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene typically involves the use of rhodium (I) complexes as catalysts. One common method starts with terminal aryl alkynes, which undergo a head-to-tail homocoupling reaction followed by zipper annulation to form the desired bicyclic structure . The reaction conditions often include the use of a flexible NHC-based pincer ligand, which facilitates the transformation through mer- and fac-coordination modes .
Chemical Reactions Analysis
7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The triene system can be oxidized to form diones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its iodine atoms and triene system. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene can be compared with similar compounds such as:
7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene: This compound has bromine atoms instead of iodine, leading to different reactivity and applications.
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: This compound features oxygen atoms in place of iodine, resulting in different chemical properties and uses.
The uniqueness of 7,8-Diiodobicyclo[42
Properties
CAS No. |
6639-21-0 |
---|---|
Molecular Formula |
C8H6I2 |
Molecular Weight |
355.94 g/mol |
IUPAC Name |
7,8-diiodobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H6I2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4,7-8H |
InChI Key |
NDFPAKDLGIXZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(C2=C1)I)I |
Origin of Product |
United States |
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